N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a furan-2-yl-substituted pyridinylmethyl group and a methylsulfonyl moiety. The furan ring and pyridine system may enhance aromatic interactions in target binding, while the methylsulfonyl group could improve metabolic stability compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)20-8-5-14(6-9-20)17(21)19-12-13-4-7-18-15(11-13)16-3-2-10-24-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWQEPHRWVNMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
1. Inhibition of Kinases
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. For instance, dual inhibitors targeting PfPK6 and PfGSK3 have shown antiplasmodial activity, suggesting that similar compounds could be effective against malaria parasites by blocking multiple life cycle stages .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through its interaction with various cellular pathways. Analogous compounds have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition. For example, benzoylpiperidine derivatives have been reported to inhibit cell growth in breast, ovarian, and colorectal cancer cells with IC50 values ranging from 7.9 to 92 µM .
Biological Activity Data
Case Study 1: Antimalarial Activity
A study identified novel inhibitors targeting Plasmodium kinases, which are crucial for the parasite's survival and proliferation. The compound's structural analogs showed promising results, leading to further investigations into their use as antimalarial agents.
Case Study 2: Anticancer Efficacy
In a preclinical evaluation, a series of piperidine derivatives were assessed for their anticancer efficacy. The results highlighted that modifications in the piperidine ring could enhance potency against specific cancer types, suggesting that this compound might also exhibit similar properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Analogs
Therapeutic Target Implications
- Antiviral Activity : While the target compound’s exact target is unspecified, analogs in (HCV) and (SARS-CoV-2) demonstrate that piperidine-carboxamides are versatile scaffolds for antiviral design. The furan-pyridine system may mimic RNA-binding motifs in viral entry proteins .
Physicochemical and Pharmacokinetic Considerations
- LogP Predictions : The methylsulfonyl group may lower LogP compared to chlorobenzyl or trifluoromethyl substituents, reducing lipophilicity and enhancing aqueous solubility .
Q & A
Q. What are the optimal synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, considering yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridine-furan core via Suzuki-Miyaura coupling or nucleophilic substitution under controlled temperatures (60–80°C) in solvents like ethanol or methanol .
- Step 2: Piperidine-4-carboxamide functionalization using methylsulfonyl chloride in the presence of triethylamine (as a catalyst) in DMF at room temperature to minimize side reactions .
- Step 3: Final coupling via reductive amination or microwave-assisted protocols to enhance yield (up to 85%) and reduce reaction time .
Critical Factors: Solvent polarity, catalyst choice, and temperature control significantly impact purity. Column chromatography or recrystallization is recommended for purification .
Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, methylsulfonyl group at δ 3.1 ppm) and spatial arrangement .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 404.14) and fragmentation patterns .
- X-ray Crystallography:
- Resolves 3D conformation, particularly the orientation of the piperidine ring relative to the furan-pyridine moiety .
- Infrared (IR) Spectroscopy:
Q. What initial bioactivity assessment approaches are recommended for this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Target Identification:
- Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD) for putative targets .
Q. What safety protocols should be followed during handling and storage?
Methodological Answer:
- Handling:
- Storage:
- Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Questions
Q. How can computational modeling predict the bioactivity and target interactions of this compound?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase ATP-binding pockets). Prioritize targets based on docking scores (<–7 kcal/mol) .
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with Asp86, hydrophobic contacts with Leu123) .
- QSAR Models:
- Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis:
- Compare assay conditions (e.g., pH, temperature) and cell lines used. Variability in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Compound Purity:
- Re-run assays with HPLC-purified samples (>98% purity) to exclude impurities as confounding factors .
- Orthogonal Assays:
- Validate results using complementary methods (e.g., SPR alongside enzymatic assays) .
Q. What strategies improve solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design:
- Co-solvent Systems:
- Use 10% DMSO/90% saline or cyclodextrin-based formulations to maintain solubility >1 mg/mL .
- Structural Modifications:
Q. How does conformational analysis via X-ray crystallography inform structure-activity relationships (SAR)?
Methodological Answer:
- Key Observations:
- The piperidine ring adopts a chair conformation, positioning the methylsulfonyl group axially for optimal target engagement .
- The furan-pyridine dihedral angle (120°) facilitates π-π stacking with aromatic residues in the binding pocket .
- SAR Implications:
- Rigidifying the furan-pyridine linker (e.g., via methyl substitution) may enhance binding entropy .
Q. What experimental designs validate multi-target engagement in complex biological systems?
Methodological Answer:
- Chemoproteomics:
- Use activity-based protein profiling (ABPP) with a clickable probe derivative to identify off-target interactions .
- Transcriptomics:
- RNA-seq analysis of treated cells to map pathway enrichment (e.g., apoptosis, MAPK signaling) .
- In Vivo Knockdown:
- CRISPR/Cas9 knockout of putative targets (e.g., EGFR) to confirm on-mechanism effects .
Q. How can metabolic stability be assessed to guide lead optimization?
Methodological Answer:
- In Vitro Microsomal Assays:
- CYP450 Inhibition Screening:
- Metabolite Identification:
- Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
